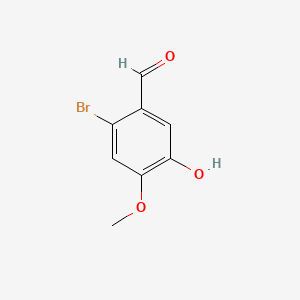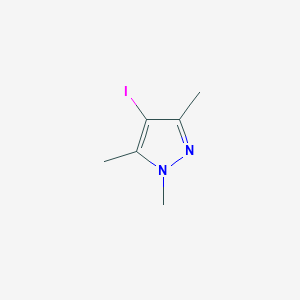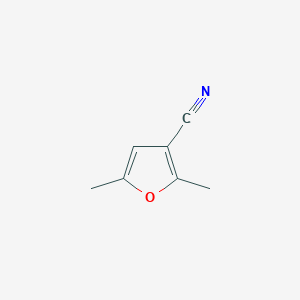
3-Furancarbonitrile, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarbonitrile, 2,5-dimethyl- is a chemical compound with the molecular formula C7H7NO . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of 3-Furancarbonitrile, 2,5-dimethyl- can be analyzed using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectra can provide information about the vibrational bands of the molecule . Density Functional Theory (DFT) can be used to optimize the geometry, frequency, and intensity of these vibrational bands .Chemical Reactions Analysis
The chemical reactions involving 3-Furancarbonitrile, 2,5-dimethyl- are part of the broader field of furan chemistry . Furan derivatives can participate in a variety of reactions, leading to the synthesis of numerous simple and complex chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Furancarbonitrile, 2,5-dimethyl- include its molecular weight, which is 121.14 g/mol. More detailed properties such as melting point, boiling point, and solubility would require additional information or experimental data.Applications De Recherche Scientifique
Spectroscopic Analysis
The compound is used in vibrational spectroscopic studies , including FT-IR and FT-Raman spectroscopy . These techniques are crucial for understanding the molecular structure and dynamics, as they provide information about the vibrational modes of a molecule. The data obtained can help in the identification and characterization of substances in various states.
Electronic Structure Analysis
“3-Furancarbonitrile, 2,5-dimethyl-” serves as a subject for HOMO-LUMO analysis . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting how a molecule will interact with other substances, which is vital for designing drugs and new materials.
Electrostatic Potential Surface Mapping
The compound’s electrostatic potential surface has been mapped to gain insights into charge density distribution and chemical reactivity . This information is essential for understanding how a molecule will behave in different chemical reactions, which is beneficial for synthetic chemistry and drug design.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy: uses “3-Furancarbonitrile, 2,5-dimethyl-” to calculate chemical shifts, which are indicative of the electronic environment around nuclei . This is particularly useful in structural biology and organic chemistry for elucidating the structure of complex molecules.
Nonlinear Optical Properties
The compound’s first-order hyperpolarizability is studied to explore its potential in nonlinear optics . Materials with high hyperpolarizability are sought after for applications in optical switching and modulation, which are key components in telecommunications and information processing.
Biomass Conversion
In the context of sustainable chemistry, “3-Furancarbonitrile, 2,5-dimethyl-” is part of the broader class of furan platform chemicals derived from biomass . These chemicals are pivotal for developing bio-based materials, which are alternatives to petroleum-derived substances, thus reducing reliance on fossil fuels.
Orientations Futures
The future directions in the study and application of 3-Furancarbonitrile, 2,5-dimethyl- and other furan derivatives are likely to involve the continued exploration of biomass as a renewable starting material . There is also potential for the development of new synthesis methods and the discovery of new applications for these compounds .
Propriétés
IUPAC Name |
2,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSIJYEHRTXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348979 |
Source


|
| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carbonitrile | |
CAS RN |
89149-69-9 |
Source


|
| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



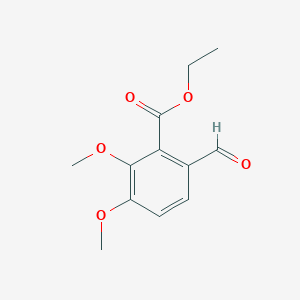

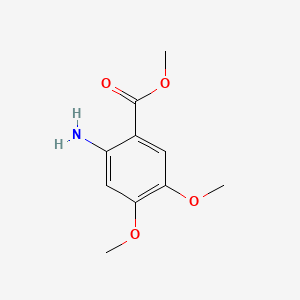

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)


![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
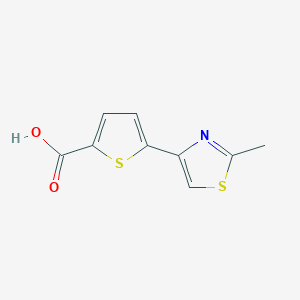
![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)
